2,4,5-Trichloroanisole

CAS No.: 6130-75-2

Cat. No.: VC3771856

Molecular Formula: C7H5Cl3O

Molecular Weight: 211.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6130-75-2 |

|---|---|

| Molecular Formula | C7H5Cl3O |

| Molecular Weight | 211.5 g/mol |

| IUPAC Name | 1,2,4-trichloro-5-methoxybenzene |

| Standard InChI | InChI=1S/C7H5Cl3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 |

| Standard InChI Key | SXKBHOQOOGRFJF-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1Cl)Cl)Cl |

| Canonical SMILES | COC1=CC(=C(C=C1Cl)Cl)Cl |

| Boiling Point | 254.0 °C |

| Melting Point | 77.5 °C |

Introduction

Chemical Identity and Fundamental Properties

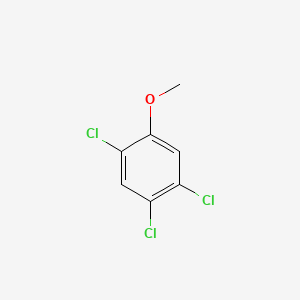

2,4,5-Trichloroanisole is an organochlorine compound belonging to the larger family of halogenated anisoles. Its chemical composition features a methoxylated benzene ring with three chlorine atoms attached at positions 2, 4, and 5. The compound is formally identified through its CAS Registry Number 6130-75-2, which serves as its unique identifier in chemical databases and literature.

The molecular formula of 2,4,5-Trichloroanisole is C₇H₅Cl₃O, corresponding to a molecular mass of 211.47 g/mol. This formula reflects the compound's composition of seven carbon atoms, five hydrogen atoms, three chlorine atoms, and one oxygen atom arranged in a specific structural configuration. The presence of multiple chlorine atoms contributes significantly to the compound's physical properties and chemical behavior, especially its thermal stability and solubility characteristics.

Physical Properties

2,4,5-Trichloroanisole demonstrates notable physical properties that influence its behavior in different environmental and laboratory conditions. The compound exhibits a melting point of 77.5°C and a relatively high boiling point of 254°C. These thermal properties reflect the compound's stability at room temperature and its resistance to thermal degradation under moderate heating conditions.

The table below summarizes the key physical properties of 2,4,5-Trichloroanisole:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅Cl₃O | |

| Molecular Mass | 211.47 g/mol | |

| Boiling Point | 254°C | |

| Melting Point | 77.5°C | |

| Physical State at 25°C | Solid |

These physical properties influence the compound's behavior in various chemical applications, particularly in analytical procedures requiring specific temperature conditions for separation or identification.

Structural Characteristics and Chemical Identifiers

The molecular structure of 2,4,5-Trichloroanisole features a benzene ring with a methoxy group (-OCH₃) attached at position 1, and chlorine atoms positioned at carbons 2, 4, and 5. This specific arrangement of functional groups creates a distinctive electronic distribution and influences the compound's reactivity patterns and spectroscopic properties.

Chemical Identifiers

For comprehensive identification and database referencing, 2,4,5-Trichloroanisole is associated with several standardized chemical identifiers:

These identifiers provide standardized representations of the compound's structure, enabling precise identification across different chemical databases and ensuring consistency in structural representation for computational and informational purposes.

Nomenclature and Alternative Designations

2,4,5-Trichloroanisole is recognized through multiple naming conventions, reflecting different approaches to chemical nomenclature. These alternative designations enhance the compound's findability in chemical literature and databases.

The following names are commonly used to refer to 2,4,5-Trichloroanisole:

-

Anisole, 2,4,5-trichloro-

-

1,2,4-Trichloro-5-methoxybenzene

-

Benzene, 1,2,4-trichloro-5-methoxy-

Each alternative designation emphasizes different structural aspects of the molecule, with some highlighting the anisole base structure and others focusing on the substitution pattern of the benzene ring. This diversity in nomenclature reflects the compound's position at the intersection of several chemical classification systems.

Comparison with Related Chlorinated Compounds

2,4,5-Trichloroanisole bears structural similarities to several related chlorinated compounds, particularly its isomer 2,4,6-trichloroanisole and the precursor compound 2,4,5-trichlorophenol. These relationships provide important context for understanding the compound's properties and potential applications.

Relationship with 2,4,6-Trichloroanisole

While 2,4,5-Trichloroanisole has received relatively limited research attention, its isomer 2,4,6-trichloroanisole (2,4,6-TCA) has been extensively studied due to its significant impact on wine quality. 2,4,6-TCA is recognized as a major contributor to cork taint, imparting an unpleasant "wet newspaper" odor to affected wines. This compound has devastating effects on wine aroma and quality, potentially causing annual industry losses exceeding one billion dollars.

Unlike 2,4,5-Trichloroanisole, 2,4,6-TCA has been shown to attenuate olfactory transduction by suppressing cyclic nucleotide-gated channels, demonstrating biological activity even at extremely low (attomolar) concentrations. This suppression mechanism appears to be mediated through partitioning into lipid bilayers of plasma membranes, with effectiveness correlating with compound lipophilicity.

Relationship with 2,4,5-Trichlorophenol

2,4,5-Trichlorophenol (2,4,5-TCP) represents a potential precursor to 2,4,5-Trichloroanisole through methylation processes similar to those observed with other chlorophenols. Research has demonstrated that 2,4,5-TCP can induce significant morphological and cytotoxic changes in human peripheral blood lymphocytes, with effects including decreased cell viability and DNA damage.

2,4,5-TCP has been shown to cause protein damage through increased carbonyl group content and to generate reactive oxygen species (ROS) at concentrations as low as 0.01-1 ppm. These biological effects highlight the potential toxicological significance of chlorinated compounds structurally related to 2,4,5-Trichloroanisole.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume